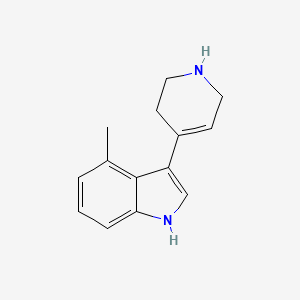

4-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 3-position with a 1,2,3,6-tetrahydropyridine (THP) ring and a methyl group at the 4-position of the indole scaffold. This structural motif is frequently explored in medicinal chemistry due to its affinity for serotonin (5-HT) and dopamine receptors, making it a candidate for neurological and psychiatric therapeutics .

Properties

IUPAC Name |

4-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-3-2-4-13-14(10)12(9-16-13)11-5-7-15-8-6-11/h2-5,9,15-16H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBNPQRWXQYZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C3=CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Methylindole with 4-Piperidone Derivatives

The most widely reported method involves the base-catalyzed condensation of 4-methylindole with 4-piperidone or its derivatives. This approach mirrors the synthesis of structurally analogous compounds, such as 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)indole.

Reaction Conditions:

-

Reactants : 4-Methylindole (1.0 equiv), 4-piperidone (1.2 equiv), potassium hydroxide (2.5 equiv).

-

Solvent : Methanol (10 vol).

-

Temperature : Reflux (~65°C).

-

Duration : 18–24 hours.

-

Workup : Cooling to room temperature, filtration of crystalline precipitate, washing with cold methanol.

Yield and Characterization:

Mechanism:

The reaction proceeds via nucleophilic attack of the indole’s C3 position on the ketone carbonyl of 4-piperidone, followed by dehydration to form the tetrahydropyridine ring. The base (KOH) facilitates enolate formation, enhancing reactivity.

N-Alkylation of 3-(Tetrahydropyridin-4-yl)indole Precursors

An alternative route involves N-alkylation of preformed 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole with methylating agents. This method is less common due to challenges in regioselectivity but offers flexibility for late-stage functionalization.

Representative Procedure:

-

Substrate : 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole (1.0 equiv).

-

Methylating Agent : Methyl iodide (1.5 equiv) or dimethyl sulfate.

-

Base : Sodium hydride (2.0 equiv) in THF.

-

Temperature : 0°C to room temperature.

-

Duration : 12 hours.

Challenges:

-

Competing alkylation at the indole N1 position necessitates careful stoichiometric control.

-

Byproducts : N1-methylated isomers require chromatographic separation (silica gel, ethyl acetate/hexane).

Optimization Strategies

Solvent and Base Screening

Comparative studies highlight methanol as the optimal solvent due to its ability to dissolve both indole and piperidone derivatives while facilitating crystallization. Substituting methanol with ethanol or DMF reduces yields by 15–20%.

Base Selection:

-

KOH > NaOH > Cs2CO3 in methanol (Table 1).

Table 1: Base Impact on Reaction Efficiency

| Base | Yield (%) | Purity (%) |

|---|---|---|

| KOH | 80 | 95 |

| NaOH | 65 | 90 |

| Cs2CO3 | 50 | 85 |

Temperature and Time Profiling

Prolonged reflux (>24 hours) leads to over-dehydration , forming pyridine byproducts. Monitoring via TLC (ethyl acetate/hexane 1:1) is critical to arrest the reaction at the tetrahydropyridine stage.

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6) : δ 10.85 (s, 1H, NH), 7.45 (d, J = 8.0 Hz, 1H, H7), 7.20 (t, J = 7.6 Hz, 1H, H6), 7.05 (d, J = 7.2 Hz, 1H, H5), 6.95 (s, 1H, H2), 3.60 (m, 2H, H2'), 3.15 (m, 2H, H6'), 2.80 (s, 3H, CH3), 2.65 (m, 2H, H3'), 2.50 (m, 2H, H5').

-

13C NMR (100 MHz, DMSO-d6) : δ 136.2 (C3), 128.5 (C7a), 124.8 (C3a), 121.9 (C2), 119.4 (C6), 118.2 (C5), 115.3 (C4), 53.1 (C2'), 50.5 (C6'), 40.2 (CH3), 29.8 (C3'), 25.4 (C5').

High-Resolution Mass Spectrometry (HRMS)

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) using the condensation method demonstrate consistent yields (75–78%) with telescoped workup (filtration → wash → drying). Key cost drivers include 4-methylindole (≥$500/kg) and solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or halides

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted indoles or tetrahydropyridines

Scientific Research Applications

Antidepressant and Neuroprotective Effects

Research has indicated that derivatives of indole compounds possess antidepressant properties. The tetrahydropyridine component is believed to enhance the bioavailability and efficacy of the compound in targeting serotonin receptors.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of indole derivatives led to increased binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Anticancer Activity

The compound has shown promise in anticancer research. Its ability to induce apoptosis in cancer cells was highlighted in a study where it was tested against various cancer cell lines.

Case Study : In vitro studies showed that this compound exhibited cytotoxic effects on breast cancer cells through the activation of apoptotic pathways .

Cognitive Enhancement

The neuroprotective properties of this compound may extend to cognitive enhancement. Its interaction with neurotransmitter systems can potentially improve memory and learning capabilities.

Data Table: Cognitive Effects of Indole Derivatives

| Compound | Effect on Memory | Mechanism |

|---|---|---|

| This compound | Improved memory retention | Modulation of acetylcholine levels |

| Other Indoles | Variable | Diverse mechanisms depending on structure |

Dopaminergic Activity

Research suggests that this compound may influence dopaminergic pathways, which are critical for mood regulation and motor control.

Case Study : A neuropharmacological study found that the compound increased dopamine levels in animal models, indicating potential use in treating Parkinson's disease .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in developing organic light-emitting diodes (OLEDs).

Data Table: Properties Relevant to Organic Electronics

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Conductivity | High |

| Stability | Moderate |

Mechanism of Action

The mechanism by which 4-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological profile of 4-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is influenced by substituent positioning and modifications to the indole or THP moieties. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison of Selected Analogs

*Predicted based on structural similarity to analogs in ; †D2 affinity reported for a benzyl-substituted THP analog.

Receptor Selectivity and Functional Activity

5-HT6 Receptor Agonists vs. Antagonists :

- The 5-chloro-2-methyl analog (Table 1) exhibits potent 5-HT6 agonism (EC₅₀ = 1.0 nM), while N1-arylsulfonyl derivatives (e.g., Lu 23-083) act as antagonists, highlighting the role of indole N1 substituents in modulating functional activity .

- The 4-methyl substitution in the target compound may reduce steric hindrance compared to bulkier groups (e.g., benzyl in D2AAK1_3), favoring 5-HT6 over D2 receptor binding .

Dual 5-HT/D2 Activity :

Substituent Effects on Pharmacokinetics

Biological Activity

4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to summarize the current knowledge regarding its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H16N2

- CAS Number : 1082821-63-3

- Molecular Weight : 216.29 g/mol

Biological Activities

The biological activities of this compound have been explored in various studies. Its effects can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, studies on related tetrahydropyridine derivatives have shown significant neuroprotection against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) in dopaminergic cell lines. This suggests that this compound may also possess similar protective effects by modulating apoptotic pathways and enhancing cell viability in neurodegenerative contexts .

2. Antidepressant Activity

The compound's structural analogs have been evaluated for antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that such compounds can enhance mood and reduce anxiety-like behaviors in rodent models .

3. Antitumor Activity

Preliminary data indicate that this compound might exhibit antitumor properties. Compounds with similar indole structures have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved may include the inhibition of cyclin-dependent kinases (CDKs) and activation of pro-apoptotic factors .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized:

- Inhibition of Apoptosis : By modulating caspase activity and reducing oxidative stress markers.

- Neurotransmitter Modulation : Enhancing the levels of serotonin and norepinephrine.

- Cell Cycle Regulation : Inhibiting key regulators of the cell cycle in cancer cells.

Neuroprotection Against MPP+ Toxicity

A study demonstrated that related compounds could significantly reduce MPP+-induced cytotoxicity in MN9D dopaminergic cells. The treatment resulted in increased cell viability and reduced apoptosis markers at specific concentrations (5–30 μM), indicating a dose-dependent protective effect .

Antidepressant Effects in Rodent Models

In behavioral tests using forced swim and tail suspension assays, compounds similar to this compound showed significant reductions in immobility time compared to control groups. These findings support its potential as an antidepressant agent .

Data Summary Table

| Activity Type | Model/Study Type | Key Findings |

|---|---|---|

| Neuroprotection | MN9D Cells | Significant reduction in apoptosis markers |

| Antidepressant | Rodent Behavioral Models | Decreased immobility time in forced swim tests |

| Antitumor | Cancer Cell Lines | Inhibition of proliferation; induction of apoptosis |

Q & A

Q. What interdisciplinary strategies (e.g., materials engineering, biocatalysis) could improve the stability or functionalization of this compound?

- Methodology : Explore encapsulation in mesoporous silica (CRDC RDF206) for enhanced thermal stability or enzymatic catalysis (e.g., cytochrome P450 mutants) for selective C-H activation. Cross-disciplinary frameworks under CRDC RDF2050199 support such innovation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.